N-(furan-2-ylmethyl)-N-methyl-1-phenylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-N-methyl-1-phenylmethanamine is an organic compound that belongs to the class of amines It features a furan ring, a phenyl group, and a methylated amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N-methyl-1-phenylmethanamine typically involves the reaction of furan-2-carboxaldehyde with N-methyl-1-phenylmethanamine. The reaction is carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-N-methyl-1-phenylmethanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-N-methyl-1-phenylmethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the production of pharmaceuticals, resins, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N-methyl-1-phenylmethanamine involves its interaction with specific molecular targets. As a potential MAOI, it inhibits the activity of monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition leads to increased levels of these neurotransmitters in the brain, which can enhance cognitive function and mood .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: Another compound with a furan ring and methylated amine group, but with a prop-2-yn-1-amine structure.
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: A compound with a furan ring and hydrazide group, used in coordination chemistry.
Uniqueness
N-(furan-2-ylmethyl)-N-methyl-1-phenylmethanamine is unique due to its specific combination of a furan ring, phenyl group, and methylated amine group. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-methyl-1-phenylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-14(11-13-8-5-9-15-13)10-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJGUWFOWTUVTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.